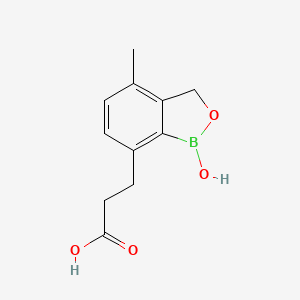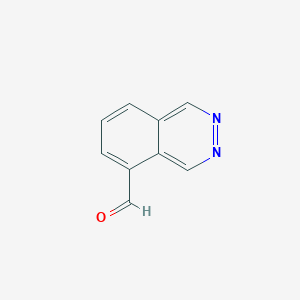
Phthalazine-5-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phthalazine-5-carbaldehyde is a heterocyclic organic compound that features a phthalazine ring system with an aldehyde functional group at the 5-position. Phthalazine derivatives are known for their significant biological and pharmacological activities, making them valuable in various scientific research fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phthalazine-5-carbaldehyde can be synthesized through a multi-component reaction involving phthalhydrazide, aromatic aldehydes, and malononitrile under solvent-free conditions. This reaction typically employs catalysts such as zirconium oxide nanoparticles to enhance efficiency . Another method involves the one-pot, three-component base-catalyzed cyclocondensation reaction of 3-methyl-5-aryloxy-1-aryl-1H-pyrazole-4-carbaldehyde, malononitrile or ethyl cyanoacetate, and 2,3-dihydro-1,4-phthalazinedione in ethanol containing an eco-friendly base, NaOH .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the synthetic routes mentioned above can be scaled up for industrial applications. The use of green chemistry principles, such as solvent-free conditions and eco-friendly catalysts, is encouraged to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
Phthalazine-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
Oxidation: Phthalazine-5-carboxylic acid.
Reduction: Phthalazine-5-methanol.
Substitution: Various substituted phthalazine derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Phthalazine-5-carbaldehyde and its derivatives have a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of phthalazine-5-carbaldehyde varies depending on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of certain pathways. For example, some derivatives have shown the ability to inhibit the human protein mono-ADP-ribosyltransferase PARP15, which is involved in DNA repair processes .
Vergleich Mit ähnlichen Verbindungen
Phthalazine-5-carbaldehyde can be compared with other phthalazine derivatives such as:
Phthalazine-5,10-dione: Known for its antimicrobial and antituberculosis activities.
Phthalazine-2-carbonitrile: Exhibits significant anticancer activity.
This compound is unique due to its aldehyde functional group, which allows for a diverse range of chemical reactions and applications in various fields.
Eigenschaften
Molekularformel |
C9H6N2O |
|---|---|
Molekulargewicht |
158.16 g/mol |
IUPAC-Name |
phthalazine-5-carbaldehyde |
InChI |
InChI=1S/C9H6N2O/c12-6-8-3-1-2-7-4-10-11-5-9(7)8/h1-6H |
InChI-Schlüssel |
ZHYWWQAJFQLIMY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=CN=NC=C2C(=C1)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Acetylbenzo[d]thiazol-2(3H)-one](/img/structure/B13138150.png)


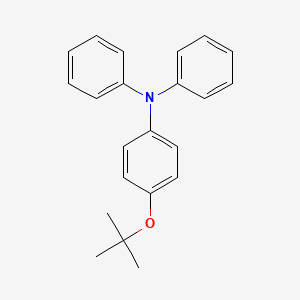
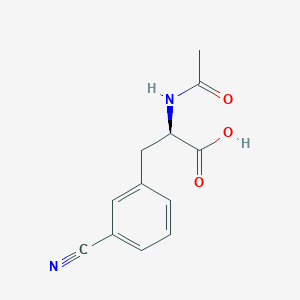
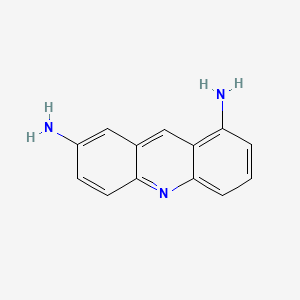

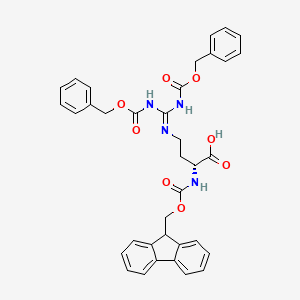
![(S)-1-(Benzo[d][1,3]dioxol-4-yl)butan-1-amine](/img/structure/B13138210.png)

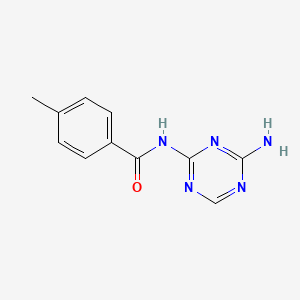
![1H-Pyrrolo[3,4-c]pyridine-5,7a-dicarboxylicacid,hexahydro-,7a-ethyl5-(phenylmethyl)ester,(3aS,7aS)-](/img/structure/B13138221.png)
